3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H10N4O5 It is a derivative of benzohydrazide, characterized by the presence of nitro groups and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-nitrobenzohydrazide in ethanol.
- Add 4-nitrobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain pure 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Formation of 3-amino-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups replacing the nitro groups.
Scientific Research Applications
3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. its biological activity is believed to be related to its ability to interact with cellular targets, such as enzymes and receptors. The nitro groups and Schiff base linkage may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- 3-Nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Uniqueness
3-Nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the specific positioning of the nitro groups and the Schiff base linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H10N4O5 |
---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-2-1-3-13(8-11)18(22)23)16-15-9-10-4-6-12(7-5-10)17(20)21/h1-9H,(H,16,19)/b15-9+ |
InChI Key |
NGQDYOFOAXQNEK-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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